2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-aminotetrahydropyran, a related compound, can be synthesized from pyranone and cyanomethyl diethyl phosphate . Another method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with sodium azide . A third method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate .Scientific Research Applications
Antibacterial and Antifungal Agents
Research on compounds structurally related to "2-amino-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide" has shown promising antibacterial and antifungal activities. For example, derivatives synthesized from various amino compounds have demonstrated significant in vitro antibacterial and antifungal properties, comparing favorably with standard agents like Ampicillin and Flucanazole in certain cases. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Helal et al., 2013).
Urease Inhibition and Cytotoxic Agents
Another area of research interest involves the synthesis of bi-heterocyclic propanamides exhibiting urease inhibitory activity. These compounds have shown promise in inhibiting the enzyme urease, with potential implications for treating conditions like ulcers and urinary tract infections caused by urease-producing pathogens. Additionally, these compounds were found to be less cytotoxic, making them safer for therapeutic use. The structure-activity relationship studies have shed light on the potential for designing effective urease inhibitors with minimal side effects (Abbasi et al., 2020).
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
In the context of diabetes treatment, novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds, including variations that introduced a 4-phenylthiazol-2-yl group, demonstrated highly potent DPP-4 inhibitory activity. Such inhibitors play a crucial role in managing type 2 diabetes by increasing the levels of incretin hormones, thereby enhancing insulin secretion and decreasing blood glucose levels. The ability to reduce blood glucose excursion in oral glucose tolerance tests highlights their potential as antidiabetic agents (Nitta et al., 2012).
Properties
IUPAC Name |
2-amino-N-ethyl-N-(thian-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2OS/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMMHXMHMDXKRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCSCC1)C(=O)C(C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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